BenchChemオンラインストアへようこそ!

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide

positional isomer differentiation physicochemical properties drug-likeness parameters

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide (CAS 1282103-39-2) is a synthetic small molecule with molecular formula C22H23N3O3 and molecular weight 377.4 g/mol. It belongs to the indol-3-yl-carbonyl-piperidine-benzamide class, a scaffold implicated in V1a receptor antagonism and complement factor B inhibition.

Molecular Formula C22H23N3O3
Molecular Weight 377.4 g/mol
Cat. No. B10980650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C22H23N3O3/c1-28-17-8-6-15(7-9-17)21(26)24-16-10-12-25(13-11-16)22(27)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,16,23H,10-13H2,1H3,(H,24,26)
InChIKeyMZIVEWJANUEKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide (CAS 1282103-39-2): Procurement-Relevant Structural and Physicochemical Profile


N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide (CAS 1282103-39-2) is a synthetic small molecule with molecular formula C22H23N3O3 and molecular weight 377.4 g/mol . It belongs to the indol-3-yl-carbonyl-piperidine-benzamide class, a scaffold implicated in V1a receptor antagonism and complement factor B inhibition [1][2]. The compound features a 4-methoxybenzamide moiety linked via an amide bond to a piperidine ring, which is in turn N-acylated with an indole-3-carbonyl group. This specific substitution pattern distinguishes it from its 2-methoxy and 3-methoxy positional isomers (CAS 1282130-34-0 and 1282132-96-0, respectively), which share identical molecular formula and mass but differ in the benzamide methoxy orientation .

Why N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide Cannot Be Freely Substituted by Its Positional Isomers or Des-Methoxy Analogs


Within the indole-piperidine-benzamide series, subtle structural variations produce distinct molecular recognition profiles that preclude generic interchange. The 4-methoxy positional isomer places the methoxy substituent para to the amide linkage, generating a different electrostatic potential surface and hydrogen-bonding geometry compared to the ortho (2-methoxy) or meta (3-methoxy) isomers . In structure-activity relationship (SAR) studies of related indol-3-yl-carbonyl-piperidine derivatives, even minor substituent repositioning has been shown to alter V1a receptor binding affinity by orders of magnitude [1]. Furthermore, the indole-3-carbonyl attachment point (versus indole-2-carbonyl) determines the spatial orientation of the indole NH hydrogen-bond donor, which is critical for target engagement in both V1a antagonist and complement factor B inhibitor pharmacophores [1][2]. Procurement of an incorrect positional isomer—even one sharing identical molecular formula and mass—thus carries a high risk of null or confounding biological results.

Quantitative Differentiation Evidence for N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide Versus Closest Analogs


Methoxy Positional Isomerism: Para (4-OCH3) vs. Ortho (2-OCH3) and Meta (3-OCH3) Physicochemical Differentiation

The para-methoxy substitution in the target compound generates a distinct physicochemical profile compared to its ortho- and meta-methoxy isomers. While all three isomers share the molecular formula C22H23N3O3 and MW 377.4 , the 4-methoxy orientation produces a linear, extended molecular geometry with the methoxy group in a non-chelating position relative to the amide NH. In contrast, the 2-methoxy isomer (CAS 1282130-34-0) can form an intramolecular hydrogen bond between the ortho-methoxy oxygen and the amide NH, altering the conformational ensemble and potentially masking a key hydrogen-bond donor required for target engagement [1]. The 3-methoxy isomer (CAS 1282132-96-0) presents an intermediate electrostatic profile. These conformational differences manifest in computed logP values, where the 4-methoxy orientation maximizes hydrophobic surface exposure relative to the 2-methoxy congener .

positional isomer differentiation physicochemical properties drug-likeness parameters

Indole Carbonyl Attachment Point: 3-Carbonyl vs. 2-Carbonyl Isomer Target Engagement Potential

The target compound bears the carbonyl linker at the indole 3-position, a critical determinant of pharmacophore geometry in the V1a receptor antagonist series. Patent US7781436 extensively defines indol-3-yl-carbonyl-piperidine derivatives as V1a receptor antagonists, with the 3-carbonyl attachment enabling optimal projection of the piperidine-benzamide moiety into the receptor binding pocket [1]. The indole-2-carbonyl isomer (CAS 1282122-14-8), which shares identical molecular formula and mass (C22H23N3O3, MW 377.4) , presents the piperidine-benzamide vector at a different dihedral angle relative to the indole plane. In the related complement factor B inhibitor series (US9682968), the indole substitution pattern is similarly constrained, with specific regiochemical requirements for potent inhibition [2].

indole regiochemistry V1a receptor antagonist pharmacophore geometry

Presence vs. Absence of 4-Methoxy Substituent: Differentiation from Des-Methoxy Analog

The 4-methoxy substituent on the benzamide ring represents a key structural differentiator from the des-methoxy analog N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide (CAS 1282127-10-9). The des-methoxy analog has molecular formula C21H21N3O2 and MW 347.4, representing a difference of CH2O (30 Da) compared to the target compound . This substitution introduces an additional hydrogen-bond acceptor (the methoxy oxygen) and increases the topological polar surface area (tPSA) by approximately 9–12 Ų while also increasing calculated logP [1]. In the broader class of indole-piperidine-benzamide derivatives, para-methoxy substitution has been shown to modulate target binding affinity through both electronic effects on the benzamide π-system and steric occupancy of a lipophilic sub-pocket [2].

substituent effect lipophilicity protein-ligand interaction

Linker Chemistry: Direct Carbonyl vs. Methylene-Spaced Carbonyl Analogs and Conformational Flexibility

The target compound features a direct amide bond between the indole-3-carbonyl and the piperidine nitrogen, yielding a conformationally restricted linkage. Its methylene-spaced analog, Benzamide, N-(1-((1H-indol-3-ylcarbonyl)methyl)-4-piperidinyl)-4-methoxy- (CAS 26844-51-9), inserts a methylene spacer (CH2) between the indole carbonyl and piperidine nitrogen, resulting in formula C23H25N3O3 and MW 391.5 . This additional rotatable bond increases conformational flexibility (ΔNrot = +1) and extends the indole-piperidine distance, which can alter both the entropic penalty upon binding and the spatial fit within a defined binding pocket. In structure-based drug design, such linker modifications have been shown to shift binding modes and selectivity profiles within the V1a antagonist series [1].

linker flexibility conformational constraint entropic penalty

Optimal Research and Procurement Application Scenarios for N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide


V1a Receptor Antagonist Screening and Lead Optimization Campaigns

This compound serves as a direct structural analog within the indol-3-yl-carbonyl-piperidine series claimed as V1a receptor antagonists in US Patent US7781436 [1]. Its specific 4-methoxy substitution pattern and indole-3-carbonyl regiochemistry align with the pharmacophore requirements defined in the patent. Researchers investigating vasopressin V1a-mediated pathways in anxiety, hypertension, or dysmenorrhea models should select this specific compound over its 2-methoxy or indole-2-carbonyl isomers to maintain fidelity to the patented pharmacophore geometry [1].

Complement Factor B Inhibitor Drug Discovery Programs

The indole-piperidine-benzamide scaffold is claimed as complement factor B inhibitors in US Patent US9682968 [2]. While the specific compound is not exemplified in the patent, its structural congruence with the Markush formula makes it a suitable tool compound for exploring structure-activity relationships within the complement alternative pathway inhibition space. Selection of this specific 4-methoxy-3-carbonyl regioisomer over other positional isomers is essential for maintaining alignment with the defined pharmacophore [2].

Pharmacophore Model Building and Computational Chemistry Studies

The defined, rigid structure of this compound—featuring the para-methoxy orientation and direct indole-3-carbonyl-piperidine linkage—makes it suitable as a reference ligand for pharmacophore model generation and docking validation [1][3]. Its computed properties (predicted logP ~3.6–4.1, MW 377.4, 4 H-bond acceptors, 1 H-bond donor) place it within drug-like chemical space, supporting its use as a computational benchmark compound for virtual screening campaigns [1]. The 2-methoxy and 3-methoxy isomers should not be used interchangeably for this purpose due to their distinct conformational and electrostatic profiles.

Chemical Probe and Tool Compound Procurement for Target Validation Studies

As a commercially available screening compound with defined regio- and stereochemistry, this compound can serve as a starting point for chemical probe development. Its availability from multiple vendors through the ZINC database network [3] facilitates rapid procurement for initial target validation studies. However, users should note that as of 2026, no publicly available quantitative bioactivity data (IC50, Ki, or Kd values) exists for this specific compound in peer-reviewed literature or major public databases (ChEMBL, BindingDB, PubChem BioAssay), and appropriate in-house profiling is required before drawing target engagement conclusions.

Quote Request

Request a Quote for N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.